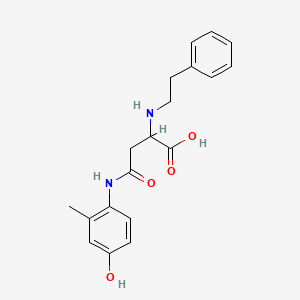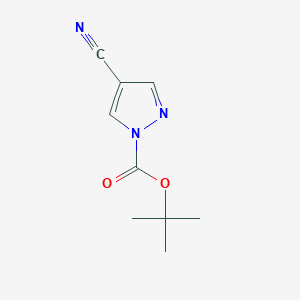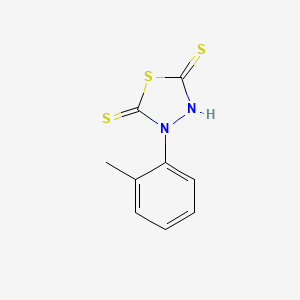
4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid" appears to be a derivative of N-substituted-β-amino acid containing a hydroxyphenyl group. While the specific compound is not directly studied in the provided papers, they do offer insights into similar compounds and their properties. For instance, derivatives of hydroxyphenyl substituted cyclohexanones have been investigated for their analgesic properties . Additionally, compounds with hydroxyphenyl moieties have been synthesized and evaluated for antimicrobial activity .
Synthesis Analysis
The synthesis of related compounds involves key reactions such as the displacement of cyanide groups and the use of Grignard reagents . For example, the synthesis of amino alcohols from free ketones with phenethyl Grignard reagents has been reported, which could be relevant to the synthesis of the compound . Moreover, the conversion of hydroxyphenyl amino butanoic acids to derivatives containing various moieties, such as hydrazide and chloroquinoxaline, has been described .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through crystallography. For instance, 4-oxo-4-(pyridin-2-ylamino)butanoic acid was found to crystallize with two symmetry-independent molecules forming one-dimensional helical columns stabilized by hydrogen bonds and other interactions . Such structural analyses are crucial for understanding the molecular interactions and stability of the compound.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the formation of derivatives through reactions with 2,3-dichloro-1,4-naphthoquinone, leading to benzo[b]phenoxazine derivatives . These reactions are indicative of the potential transformations that the compound might undergo, which could be useful for developing new pharmaceuticals or materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with hydroxyphenyl groups have been studied in the context of their pharmaceutical applications. For example, the analgesic activity of 4-aryl-4-aminocyclohexanones derivatives suggests that the hydroxyphenyl group plays a role in their bioactivity . Furthermore, the antimicrobial activity of N-substituted-β-amino acid derivatives containing hydroxyphenyl moieties against various microorganisms indicates that these compounds could have significant therapeutic potential .
科学的研究の応用
Antimicrobial and Antifungal Activities
Research on derivatives of 4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid and similar compounds has shown significant antimicrobial and antifungal properties. For instance, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Chemical Properties and Synthesis
The chemical reactivity and synthesis pathways of compounds related to 4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid have been explored in various studies. The lipid peroxidation product 4-hydroxy-2-nonenal, which shares a similar hydroxyphenyl structure, has been extensively studied for its reactivity, cytotoxicity, and interactions with cell signaling proteins (Spickett, 2013). Furthermore, the stereoselective reduction of γ-oxo-α-amino acids to syn-γ-hydroxy-α-amino acids highlights the chemical versatility and potential applications in organic synthesis (Berkeš et al., 2000).
Application in Material Science
Compounds with similar structural features have been applied in material science, such as the development of polymer solar cells using derivatives as acceptor and cathode interfacial materials. This research indicates the potential for utilizing similar compounds in the fabrication of organic electronic devices (Lv et al., 2014).
Carbon Dioxide Capture
The synthesis of new tertiary amines, including structures similar to the compound of interest, has been investigated for enhanced carbon dioxide capture performance. This research suggests potential environmental applications in reducing greenhouse gas emissions (Singto et al., 2016).
特性
IUPAC Name |
4-(4-hydroxy-2-methylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-11-15(22)7-8-16(13)21-18(23)12-17(19(24)25)20-10-9-14-5-3-2-4-6-14/h2-8,11,17,20,22H,9-10,12H2,1H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLXAQUXDYQDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2518233.png)

![2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2518236.png)

![N-(4-chlorophenyl)-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B2518240.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2518243.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide](/img/structure/B2518244.png)
![N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide](/img/structure/B2518245.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2518246.png)
![N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2518248.png)
![2-[[(3aS,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl]sulfanyl]acetic acid](/img/structure/B2518251.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2518255.png)